6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine
Overview
Description
6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine is a chemical compound belonging to the pyrazine family. It is characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 2 and a primary amine attached at position 2. The compound also features a chlorine atom at position 6 and a three-carbon propyl chain with a methoxy group attached at the third carbon linked to the second nitrogen atom in the ring. This structure suggests both aromatic and aliphatic characteristics, making it a versatile compound in various scientific applications.
Preparation Methods
The synthesis of 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine involves the reaction of 6-chloropyrazin-2-amine with 3-methoxypropylamine under specific conditions. The process is typically carried out in a solvent such as ethanol and catalyzed by a base like potassium carbonate. The yield of this reaction is reported to be around 60%. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrogen Bonding: The methoxy group can participate in hydrogen bonding, influencing the molecule’s solubility and reactivity.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as ethanol, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine has numerous applications in scientific research, including:
Environmental Science: Used as a probe molecule for detecting and monitoring pollutants in soil and water.
Organic Materials: Utilized in the production of organic materials due to its nitrogen-containing heterocyclic structure.
Natural Products: Pyrrolopyrazine derivatives, including this compound, are isolated from various natural sources such as plants, microbes, soil, and marine life.
Bioactive Molecules: Exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Dyes: Used in the production of dyes due to its nitrogen-containing heterocyclic structure.
Drug Discovery Research: The pyrrolopyrazine structure is an attractive scaffold for drug discovery research.
Mechanism of Action
The mechanism by which 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine exerts its effects involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The specific molecular targets and pathways involved depend on the particular application and context of its use.
Comparison with Similar Compounds
6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine can be compared with other similar compounds, such as:
- 2-Chloro-6-(3-methoxypropylamino)pyrazine
- This compound
- (6-Chloro-pyridazin-3-yl)-(3-Methoxy-propyl)-amine
- 2-chloro-6-(3-methoxy-n-propylamino)pyrazine
- 2-Pyrazinamine, 6-chloro-N-(3-methoxypropyl)-
These compounds share similar structures but may differ in their specific functional groups or positions of substitution, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-13-4-2-3-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVVSSOMJSQOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674311 | |
Record name | 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-49-1 | |
Record name | 6-Chloro-N-(3-methoxypropyl)-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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